tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate
Description
tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate is a pyridine-derived carbamate featuring a 1,6-dihydropyridinone core substituted with a methyl group at the 1-position and a tert-butyl carbamate moiety at the 3-position. Its molecular formula is C15H14NO4 (exact mass: 272.0916) . The compound is synthesized via C-H bond functionalization, yielding a viscous liquid product with a modest 21% yield after purification by flash chromatography (PE/EA 3:1) . The dihydropyridinone scaffold is pharmacologically significant, often serving as a precursor for bioactive molecules, though specific biological data for this compound remains underexplored in the provided evidence.
Properties
IUPAC Name |
tert-butyl N-(1-methyl-6-oxopyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)12-8-5-6-9(14)13(4)7-8/h5-7H,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNKVCCQMMXCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=O)C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569806 | |
| Record name | tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168007-90-7 | |
| Record name | tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carbamate bond. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound include various substituted carbamates, hydroxyl derivatives, and oxo compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Pharmacological Applications
1. Drug Development:
The compound has been investigated as a potential drug candidate in the development of irreversible inhibitors targeting Bruton's tyrosine kinase (BTK). BTK is crucial in B-cell receptor signaling and has been implicated in various B-cell malignancies. Research indicates that derivatives of this compound exhibit high potency against BTK, with IC50 values as low as 7 nM, demonstrating significant selectivity against other kinases .
2. Anticancer Activity:
In preclinical studies, compounds similar to tert-butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cell lines such as U2932 and Pfeiffer cells. These findings suggest potential applications in treating B-cell lymphomas and other malignancies where BTK plays a pivotal role .
3. Structure-Based Drug Design:
The compound's structure allows for modifications that enhance its efficacy and selectivity as a kinase inhibitor. Structure-based drug design approaches have been employed to optimize its binding affinity and pharmacokinetic properties, making it a valuable tool in the development of targeted therapies .
Case Studies
Synthetic Applications
1. Synthesis of Bioactive Compounds:
this compound serves as an intermediate in synthesizing more complex bioactive molecules. Its functional groups allow for further chemical transformations that can yield novel compounds with enhanced biological properties.
2. Chemical Research:
In chemical research settings, this compound is utilized for exploring reaction mechanisms involving pyridine derivatives. Its stability and reactivity make it suitable for various synthetic pathways aimed at developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biochemical pathway in which the enzyme is involved. This inhibition can lead to various therapeutic effects, depending on the target and the pathway affected.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Example Compound : tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- Molecular Formula : C11H14BrClN2O2
- Molecular Weight : 321.60
- Key Features : Bromo and chloro substituents at the 6- and 2-positions of the pyridine ring, respectively, with a methylcarbamate group at the 3-position .
- Comparison :
- Reactivity : Halogen substituents enhance electrophilicity, making this compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the target compound, which lacks halogens.
- Synthetic Utility : The halogenated derivative is commercially available (e.g., 1 g for $400) and serves as a versatile intermediate in medicinal chemistry .
- Physical Properties : Higher molecular weight (321.60 vs. 272.09) likely reduces solubility in polar solvents compared to the target compound.
Analogues with Extended Functionalization
Example Compound: (S)-4-Amino-6-((1-(2-isopropyl-8-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-1-oxo-1,2-dihydroisoquinolin-3-yl)ethyl)amino)pyrimidine-5-carbonitrile
- Molecular Weight : ~600 (estimated)
- Key Features: Incorporates the 1-methyl-6-oxo-1,6-dihydropyridin-3-yl moiety within a larger isoquinoline-pyrimidine hybrid structure .
- Applications: Priced at $709/5g, this derivative highlights the value of dihydropyridinone cores in high-value pharmaceuticals .
Tabulated Comparison of Key Properties
Biological Activity
Overview
tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate, with the molecular formula C11H16N2O3 and CAS number 168007-90-7, is a compound of increasing interest in biological and medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that includes a tert-butyl group and a dihydropyridinyl moiety, which contribute to its potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of target enzymes, thus modulating biochemical pathways. This inhibition can lead to various therapeutic effects, including anti-inflammatory and antioxidant activities.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways related to oxidative stress and inflammation. The binding affinity and potency of the compound can vary based on its conformation and the specific target enzyme.
2. Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. It has been evaluated against standard strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
3. Cytotoxicity
The compound has also been assessed for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may exhibit selective cytotoxicity against certain cancer cells while sparing normal cells, making it a potential candidate for further development in cancer therapeutics .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Properties : A study published in MDPI evaluated various derivatives of dihydropyridine compounds, including this compound, for their antibacterial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated significant inhibition zones, suggesting strong antibacterial activity .
- Cytotoxic Evaluation : In another research effort, compounds similar to this compound were tested against MCF-7 breast cancer cell lines. The findings revealed moderate anticancer activity, warranting further investigation into its mechanism and potential as an anticancer agent .
Comparative Analysis
A comparison with similar compounds reveals the unique biological profile of this compound:
| Compound Name | Structure Similarity | Biological Activity | Notable Effects |
|---|---|---|---|
| tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | Similar dihydropyridine framework | Moderate enzyme inhibition | Less potent than target compound |
| Dihydropyridine derivatives | Common structural features | Variable antimicrobial activity | Some derivatives show enhanced activity |
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step protocols with careful control of temperature, catalysts, and protecting groups. For example, analogous carbamate syntheses (e.g., tert-butyl derivatives in pyridine systems) employ Boc protection under inert atmospheres (N₂), low temperatures (-78°C), and stepwise purification via column chromatography . Key parameters include:
- Reagent selection : Use Boc₂O for carbamate formation in dichloromethane (DCM) at -78°C to minimize side reactions.
- Catalytic systems : For coupling reactions, Pd(PPh₃)₂Cl₂ and CuI in THF with DIEA as a base enhance efficiency in Sonogashira-type reactions .
- Purification : Sequential extractions (e.g., EtOAc/DCM) and silica gel chromatography yield >95% purity.
Q. What analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For example:
- ¹H NMR : Peaks at δ 8.22 (s, 1H) and δ 1.36 (s, 9H) confirm pyridinone and tert-butyl groups, respectively .
- MS (ESI+) : A molecular ion peak at m/z 469 [M + H]⁺ validates the molecular weight .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity.
Q. What are the key stability considerations during storage and handling?
The compound is sensitive to moisture and heat. Storage recommendations include:
- Temperature : Keep at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group.
- Incompatibilities : Avoid strong acids/bases and oxidizing agents, as they may degrade the pyridinone ring .
- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats) to minimize exposure .
Q. How does the carbamate group influence the compound’s reactivity in downstream reactions?
The tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enabling selective functionalization. For instance, in cross-coupling reactions (e.g., with iodopyrimidines), the Boc group remains stable under Pd-catalyzed conditions but can be deprotected later using TFA/DCM (1:1) . This allows sequential modification of the pyridinone core without side reactions.
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s reactivity under varying catalytic conditions?
Contradictions often arise from differences in catalyst loading, solvent polarity, or temperature. A systematic approach includes:
- Design of Experiments (DoE) : Vary Pd/Cu ratios (e.g., 0.5–5 mol%) and solvents (THF vs. DMAc) to map reactivity trends .
- Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., dehalogenation byproducts).
- Computational modeling : DFT calculations can predict transition states and explain steric/electronic effects of substituents .
Q. What strategies enhance the biological activity of analogs via pyridinone ring modifications?
Structural analogs in catalogs (e.g., bromo, chloro, or methoxy substituents) suggest:
- Electron-withdrawing groups : Bromo or fluoro substituents at the 5-position improve binding to kinase active sites (e.g., BTK inhibitors) .
- Solubility optimization : Introduce polar groups (e.g., hydroxyimino or methoxy) at the 4-position while maintaining lipophilic tert-butyl carbamate for membrane permeability .
Q. How does this compound interact with Bruton’s tyrosine kinase (BTK) inhibition pathways?
Although direct data is limited, structurally related pyridinone-carbamates (e.g., CHMFL-BTK-01) inhibit BTK by covalently binding to Cys481. Key steps for validation include:
- Enzyme assays : Measure IC₅₀ values using recombinant BTK and ATP-competitive assays .
- Cellular models : Test in B-cell lymphoma lines (e.g., Ramos cells) with phospho-BTK Western blotting.
Q. What computational methods predict the compound’s behavior in complex reaction environments?
- Molecular Dynamics (MD) simulations : Model solvation effects in THF/DMAc mixtures to predict aggregation or side reactions.
- Docking studies : Use AutoDock Vina to assess binding modes in enzymatic targets (e.g., BTK) and guide analog design .
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
